3-Hydroxy-4-sulfobenzoic acid
Overview
Description
3-Hydroxy-4-sulfobenzoic acid is an aromatic carboxylic acid with the molecular formula C7H6O6S. It is a derivative of benzoic acid, characterized by the presence of a hydroxyl group at the third position and a sulfonic acid group at the fourth position on the benzene ring. This compound is known for its diverse applications in various fields, including organic synthesis, pharmaceuticals, and industrial processes.
Scientific Research Applications
3-Hydroxy-4-sulfobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the manufacture of specialty chemicals and as a pH indicator in various industrial processes.
Safety and Hazards
The safety data sheet for 3-Hydroxy-4-sulfobenzoic Acid suggests using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes. In case of inhalation or contact with skin or eyes, it is recommended to move the person into fresh air, give artificial respiration if not breathing, wash off with soap and plenty of water, rinse thoroughly with plenty of water for at least 15 minutes, and consult a physician .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-sulfobenzoic acid typically involves the sulfonation of 3-hydroxybenzoic acid. The process can be carried out using fuming sulfuric acid, which introduces the sulfonic acid group into the benzene ring. The reaction is usually conducted at elevated temperatures to ensure complete sulfonation. The general reaction scheme is as follows:
3-Hydroxybenzoic acid+Fuming sulfuric acid→3-Hydroxy-4-sulfobenzoic acid
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-sulfobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group under specific conditions.
Substitution: Electrophilic aromatic substitution reactions can occur at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3,4-dihydroxybenzoic acid.
Reduction: Formation of 3-hydroxy-4-sulfonylbenzoic acid.
Substitution: Formation of halogenated derivatives such as 3-hydroxy-4-bromobenzoic acid.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-sulfobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and sulfonic acid groups play a crucial role in binding to these targets, modulating their activity. The compound can inhibit or activate enzymatic reactions, depending on the context, and can also interact with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
3-Hydroxy-4-sulfobenzoic acid can be compared with other hydroxybenzoic acids, such as:
Salicylic acid (2-Hydroxybenzoic acid): Known for its use in acne treatment and as an anti-inflammatory agent.
p-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Protocatechuic acid (3,4-Dihydroxybenzoic acid): Exhibits antioxidant and antimicrobial properties.
Uniqueness: The presence of both hydroxyl and sulfonic acid groups in this compound imparts unique chemical reactivity and biological activity, distinguishing it from other hydroxybenzoic acids
Properties
IUPAC Name |
3-hydroxy-4-sulfobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O6S/c8-5-3-4(7(9)10)1-2-6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXNLHJLTSWQDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445058 | |
Record name | Benzoic acid, 3-hydroxy-4-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88122-95-6 | |
Record name | Benzoic acid, 3-hydroxy-4-sulfo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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